5-(Methylsulfanyl)-2-nitroaniline
Overview
Description
5-(Methylsulfanyl)-2-nitroaniline is an organic compound characterized by the presence of a methylsulfanyl group (-SCH3) and a nitro group (-NO2) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-2-nitroaniline typically involves the nitration of 5-(Methylsulfanyl)aniline. The process begins with the preparation of 5-(Methylsulfanyl)aniline, which can be synthesized by the reaction of 5-chloro-2-nitroaniline with sodium methylthiolate. The nitration step involves treating 5-(Methylsulfanyl)aniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or acylation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon; performed under reflux or at elevated pressure.
Substitution: Halogenation with chlorine or bromine, acylation with acyl chlorides; conducted in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 5-(Methylsulfinyl)-2-nitroaniline, 5-(Methylsulfonyl)-2-nitroaniline.
Reduction: 5-(Methylsulfanyl)-2-phenylenediamine.
Substitution: Halogenated derivatives, acylated derivatives.
Scientific Research Applications
5-(Methylsulfanyl)-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-2-nitroaniline depends on its specific application. In biological systems, the compound may exert its effects through interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The methylsulfanyl group may also contribute to the compound’s activity by influencing its chemical reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfanyl)-2-aminophenol: Similar structure but with a hydroxyl group instead of a nitro group.
5-(Methylsulfanyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of a nitro group.
5-(Methylsulfanyl)-2-nitrophenol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
5-(Methylsulfanyl)-2-nitroaniline is unique due to the presence of both a methylsulfanyl group and a nitro group on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
Biological Activity
5-(Methylsulfanyl)-2-nitroaniline is an organic compound that has garnered attention for its potential biological activities. Characterized by the presence of a methylsulfanyl group and a nitro group attached to an aniline ring, this compound is primarily investigated for its applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
This compound (CAS No. 31431-10-4) can be synthesized through the nitration of 5-(Methylsulfanyl)aniline, typically using a mixture of concentrated sulfuric and nitric acids under controlled conditions. The resulting compound has distinct properties due to its unique functional groups, which influence its reactivity and biological interactions.
The biological activity of this compound is largely attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects, including:
- Covalent Binding : Reduced nitro species may bind to DNA, resulting in nuclear damage and cell death.
- Enzyme Interaction : The compound may alter the activity of specific enzymes or receptors within biological systems .
Antimicrobial Activity
Nitro-containing compounds are well-documented for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against various pathogens. The mechanism involves the reduction of the nitro group, generating toxic intermediates that can damage bacterial DNA. For instance, similar nitro derivatives have been effective against Helicobacter pylori and Mycobacterium tuberculosis, highlighting their potential in treating resistant infections .
Pathogen | Activity | Mechanism |
---|---|---|
Helicobacter pylori | Antibacterial | Nitro reduction leading to DNA damage |
Mycobacterium tuberculosis | Antimycobacterial | Formation of reactive intermediates |
Anticancer Properties
Emerging research indicates that this compound may possess anticancer properties. The nitro group is known to influence cellular signaling pathways involved in cancer progression. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through oxidative stress mechanisms and by disrupting cellular redox balance .
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that derivatives of nitro compounds, including those related to this compound, showed potent activity against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .
- Anticancer Activity : A theoretical study indicated that modifications on the nitro group could enhance the compound's efficacy against specific cancer cell lines. The presence of the methylsulfanyl group was found to improve solubility and bioavailability, making it a suitable candidate for further drug development .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound | Functional Groups | Biological Activity |
---|---|---|
5-(Methylsulfanyl)-2-aminophenol | -OH group instead of -NO2 | Moderate antibacterial activity |
5-(Methylsulfanyl)-2-chloroaniline | -Cl instead of -NO2 | Limited antimicrobial properties |
5-(Methylsulfanyl)-2-nitrophenol | -OH instead of -NH2 | Antioxidant properties |
Properties
IUPAC Name |
5-methylsulfanyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHJZKYOSJGALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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